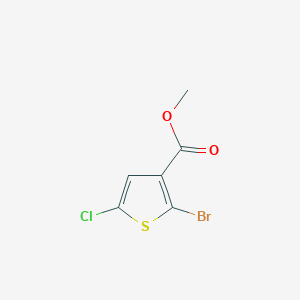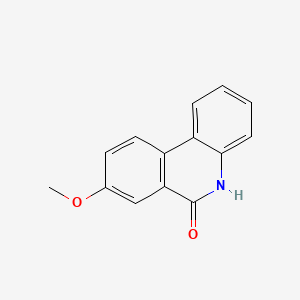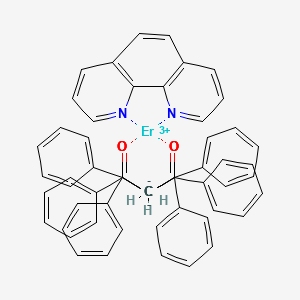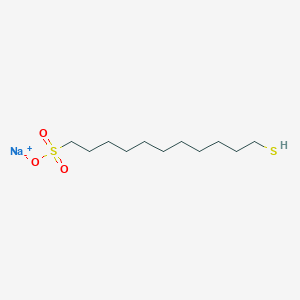
Sodium 11-mercaptoundecane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 11-mercaptoundecane-1-sulfonate is a chemical compound with the molecular formula C11H25NaO3S2 and a molecular weight of 292.43 g/mol . It is known for its unique structure, which includes a sulfonate group and a mercapto group attached to an undecane chain. This compound is widely used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 11-mercaptoundecane-1-sulfonate typically involves the reaction of 11-bromoundecane with sodium sulfite and sodium thiolate under controlled conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the sulfonate and mercapto groups.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through recrystallization or distillation to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercapto group is oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols, which are useful intermediates in various chemical processes.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents.
Major Products Formed:
Disulfides: Formed through oxidation of the mercapto group.
Thiols: Formed through reduction reactions.
Substituted Sulfonates: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Sodium 11-mercaptoundecane-1-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 11-mercaptoundecane-1-sulfonate involves its interaction with various molecular targets. In antiviral applications, the compound can disrupt the viral envelope, preventing the virus from entering host cells . The sulfonate group interacts with viral surface proteins, while the mercapto group can form disulfide bonds, further inhibiting viral activity .
Comparación Con Compuestos Similares
Sodium 1-decanesulfonate: Similar structure but lacks the mercapto group.
Sodium 1-dodecanesulfonate: Similar structure with a longer carbon chain.
Sodium 11-mercaptoundecanoate: Similar structure but with a carboxylate group instead of a sulfonate group.
Uniqueness: Sodium 11-mercaptoundecane-1-sulfonate is unique due to the presence of both the sulfonate and mercapto groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to form stable complexes with metals and its amphiphilic nature make it particularly valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C11H23NaO3S2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
sodium;11-sulfanylundecane-1-sulfonate |
InChI |
InChI=1S/C11H24O3S2.Na/c12-16(13,14)11-9-7-5-3-1-2-4-6-8-10-15;/h15H,1-11H2,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
UOSBKWQCFJUWDH-UHFFFAOYSA-M |
SMILES canónico |
C(CCCCCS)CCCCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


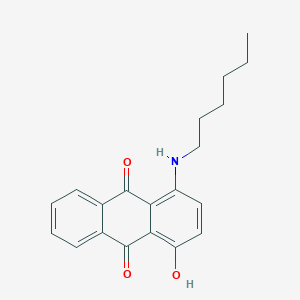
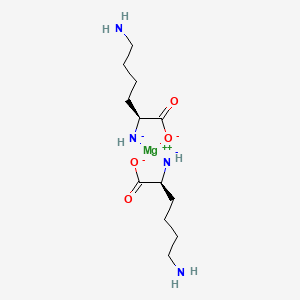
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
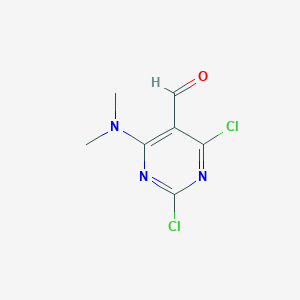
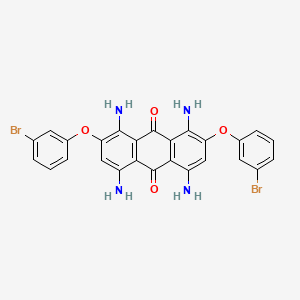



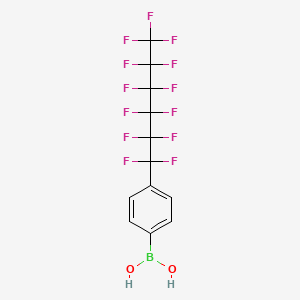

![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)
